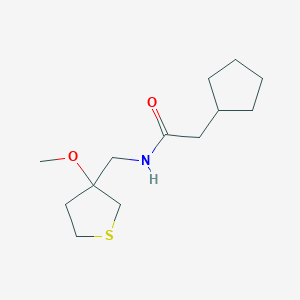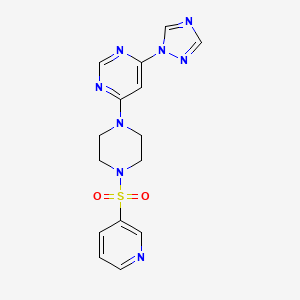![molecular formula C15H18N4O2 B2556594 4-(cyclopropylcarbonyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide CAS No. 439121-02-5](/img/structure/B2556594.png)
4-(cyclopropylcarbonyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a cyclopropylcarbonyl group, an imidazole ring, and a pyrrole ring. These groups are common in many biologically active compounds and could potentially have interesting properties.
Synthesis Analysis
While I couldn’t find the specific synthesis for this compound, both imidazoles and pyrroles are well-studied classes of compounds and there are many methods available for their synthesis1. The specific method would depend on the starting materials and the desired substitution pattern.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups. Both imidazole and pyrrole rings are aromatic and planar, which could influence the overall shape of the molecule.Chemical Reactions Analysis
Again, while I couldn’t find specific reactions for this compound, both imidazoles and pyrroles are known to undergo a variety of chemical reactions. For example, imidazoles can act as nucleophiles in substitution reactions, while pyrroles can undergo electrophilic aromatic substitution2.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the imidazole and pyrrole rings could make the compound more polar and potentially increase its solubility in water.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The compound has been used in various chemical synthesis studies. For instance, it's involved in reactions like functionalization reactions with pyrazole derivatives (Yıldırım, Kandemirli, & Demir, 2005) and cyclocondensation reactions (Sokolov, Aksinenko, & Martynov, 2014). These reactions are pivotal in creating novel heterocyclic compounds.
Application in Catalysis
- The compound and its derivatives have been used in catalyst-free synthesis processes. For example, a study demonstrated the synthesis of benzo[4,5]imidazo[1,2-a]-pyrimidine-3-carboxamide derivatives using a catalyst-free method, highlighting its potential in green chemistry applications (Shaabani, Seyyedhamzeh, Ganji, & Ng, 2014).
Anticancer Research
- In medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their anticancer properties. For instance, focused compound libraries derived from a related pyrrole alkaloid showed potential as inhibitors of cell growth in various cancer cell lines (Dyson, Wright, Young, Sakoff, & McCluskey, 2014).
Structural and Electronic Properties
- The compound's structural and electronic properties have been studied in detail, providing insights into its behavior in different chemical environments. For example, a study on the crystal structures of related compounds examined the delocalization of π-electron density within various rings, which is critical for understanding their reactivity (Boechat, Carvalho, Quaresma, Wardell, & Wardell, 2016).
Drug Development and Medicinal Chemistry
- The compound's derivatives have been explored in drug development, particularly in the design of molecules with potential therapeutic applications. For example, derivatives have been studied for their potential as JNK inhibitors, which are relevant in treating neurodegenerative diseases (Jang, Oh, Cho, Yang, Moon, Im, & Hah, 2020).
Safety And Hazards
The safety and hazards of this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it.
Direcciones Futuras
Future research could involve studying the biological activity of this compound, optimizing its synthesis, or investigating its physical and chemical properties in more detail.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, more specific information or experimental data would be needed.
Propiedades
IUPAC Name |
4-(cyclopropanecarbonyl)-N-(3-imidazol-1-ylpropyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c20-14(11-2-3-11)12-8-13(18-9-12)15(21)17-4-1-6-19-7-5-16-10-19/h5,7-11,18H,1-4,6H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRRREBNAPMKFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CNC(=C2)C(=O)NCCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(cyclopropylcarbonyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

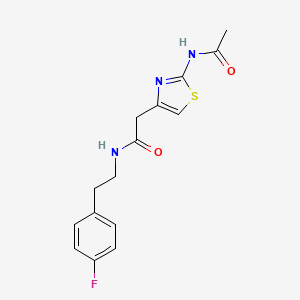
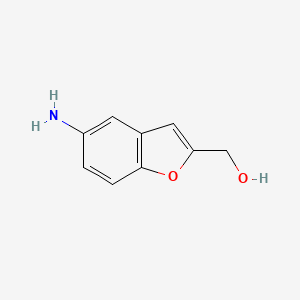
![Ethyl 2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)benzoate](/img/structure/B2556515.png)
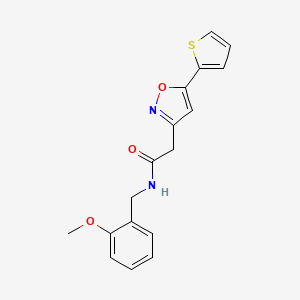

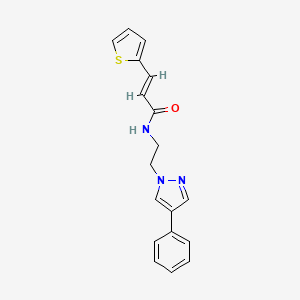
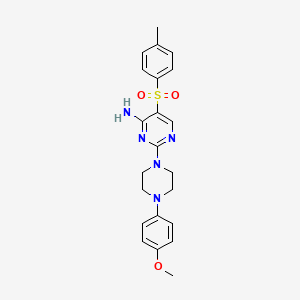
![(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2556522.png)
![3-(4-methoxybenzamido)-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2556523.png)
![(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2556526.png)
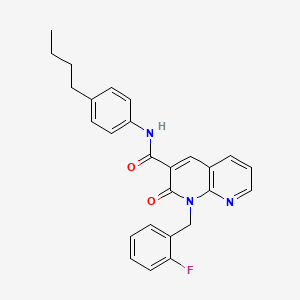
![5-[(Benzylamino)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2556531.png)
